2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide
Description
Properties
Molecular Formula |
C20H19ClN2O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C20H19ClN2O4/c1-12-13(2)20(25)27-17-10-18(16(21)9-15(12)17)26-11-19(24)23-8-6-14-5-3-4-7-22-14/h3-5,7,9-10H,6,8,11H2,1-2H3,(H,23,24) |
InChI Key |
RASOXJFVYMSQER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=CC=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Chlorination and Methylation: The chromen-2-one core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Coupling with Pyridyl Group: The final step involves coupling the chlorinated and methylated chromen-2-one with 2-(2-pyridyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity The 2-pyridylethyl group in the target compound may facilitate interactions with nicotinic acetylcholine receptors or metal ions, as seen in related pesticidal compounds (e.g., dimethenamid, ). The 3,5-dimethylphenyl substituent () introduces steric hindrance, which could reduce enzymatic degradation but also hinder target engagement compared to the pyridylethyl group.
Impact of Chromenone Modifications The 3,4-dimethyl substitution on the chromenone core in the target compound likely enhances metabolic stability by blocking oxidation sites. Compounds lacking the 3-methyl group (e.g., ) may be more prone to hepatic metabolism . The furochromen derivative () demonstrates how core heterocycle variations can drastically alter molecular geometry and binding modes.
Synthetic Accessibility The target compound’s synthesis likely follows established routes for coumarin-acetamide hybrids, such as nucleophilic substitution of a chlorinated chromenone intermediate with a pyridylethylamine (analogous to methods in and ).
Biological Activity
The compound 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic derivative of chromen-7-yl and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClO₅ |
| Molecular Weight | 282.68 g/mol |
| CAS Number | 853892-42-9 |
| Appearance | White to off-white powder |
| Storage Conditions | Refrigerate at 2-7°C |
Anticancer Activity
Research indicates that derivatives of chromen-7-yl exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study focusing on a related compound demonstrated that it inhibited the proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) with IC50 values of approximately 0.3 µM and 1.2 µM, respectively . The mechanism involved down-regulation of phospho-ERK1/2 and its downstream effectors, indicating a potential pathway through which the compound may exert its anticancer effects.
Anti-inflammatory Properties
The chromen-7 moiety is known for its anti-inflammatory effects. Compounds containing this structure have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. This suggests that the compound could be explored for therapeutic applications in diseases like rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
Preliminary studies indicate that derivatives of chromen-7 may exhibit antimicrobial properties against various pathogens. For example, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
Research Findings
In vitro tests revealed that certain chromen derivatives could inhibit bacterial growth at low concentrations, suggesting a potential role as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its potency and selectivity.
Key Findings from SAR Studies
- Chloro Substitution : The presence of chlorine at the 6-position enhances lipophilicity, potentially increasing cellular uptake.
- Pyridyl Group : The N-[2-(2-pyridyl)ethyl] substitution may contribute to enhanced interaction with biological targets, improving efficacy.
- Dimethyl Groups : The presence of dimethyl groups at positions 3 and 4 has been associated with increased anticancer activity due to their electron-donating effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
